molecular formula C13H19N3O4 B1434480 5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1955548-24-9

5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid

Numéro de catalogue: B1434480
Numéro CAS: 1955548-24-9
Poids moléculaire: 281.31 g/mol
Clé InChI: GYMAJGGRYWVXFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 5, a methyl substituent at position 6, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthetic processes, while the methyl group contributes to steric and electronic modulation. The carboxylic acid functionalizes the molecule for further derivatization, making it a versatile intermediate in medicinal chemistry .

Propriétés

IUPAC Name

6-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-8-6-16-9(5-10(14-16)11(17)18)7-15(8)12(19)20-13(2,3)4/h5,8H,6-7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMAJGGRYWVXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)C(=O)O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically starts from appropriately substituted pyrazole derivatives, which undergo sequential transformations including:

  • Protection of amino groups with tert-butoxycarbonyl (Boc) protecting groups.
  • Formation of pyrazolo[1,5-a]pyrazine ring systems through cyclization steps.
  • Functionalization at specific positions such as methylation and carboxylation.
  • Introduction of the carboxylic acid moiety at the 2-position.
  • Purification and isolation of the final compound as a white solid.

This approach ensures regioselective functionalization and stability of reactive intermediates.

Detailed Stepwise Preparation (Based on Patent WO2018011163A1)

The preparation method can be summarized in key steps as follows:

Step Description Key Reagents/Conditions Product/Intermediate
1 Preparation of tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate Starting from 1H-pyrazole-5-carboxaldehyde, Boc-protection under acidic conditions Compound I-lb
2 Conversion to [(2S)-2-[tert-butoxycarbonyl(1H-pyrazol-5-ylmethyl)amino]propyl] methanesulfonate Mesylation using methanesulfonyl chloride Compound I-lc
3 Cyclization to tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Base-promoted cyclization Compound I-Id
4 Iodination at the 3-position Iodine source under controlled conditions Intermediate 1-l
5 Further functionalization (e.g., substitution reactions) to introduce desired side chains or modifications Various nucleophilic substitution or coupling reactions Final derivatives

The final product, tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate, can be deprotected to yield the free carboxylic acid, 5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid.

Alternative Synthetic Routes and Key Findings

  • Boc Protection and Ester Formation: The Boc group is introduced early to protect amine functionalities, facilitating subsequent reactions without side reactions on the amino group.

  • Cyclization Techniques: Cyclization to form the fused pyrazolo[1,5-a]pyrazine ring is often achieved under basic conditions, sometimes assisted by microwave irradiation to improve yields and reduce reaction times.

  • Functional Group Manipulations: Iodination and subsequent nucleophilic substitutions allow for the introduction of various functional groups, enabling diversification of the core structure for medicinal chemistry applications.

  • Purification: The final compounds are typically isolated as white solids with purities exceeding 97%, confirmed by chromatographic and spectroscopic methods.

Research Data Summary Table

Parameter Details
Molecular Formula C14H20N4O4 (including Boc group)
Molecular Weight Approx. 304 g/mol (Boc-protected acid)
Purity ≥97% (HPLC)
Physical State White solid
Key Intermediate tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Reaction Conditions Boc protection: acidic medium; Cyclization: base, sometimes microwave-assisted; Iodination: controlled halogenation
Yield Range Moderate to high (varies by step, typically 60-85%)

Notes on Reaction Conditions and Optimization

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate cyclization steps, enhancing reaction rates and yields.

  • Use of Formic Acid: Acidic conditions using 0.1% formic acid in water or acetonitrile are used for certain purification or reaction steps to maintain compound stability.

  • Base Selection: Potassium phosphate and sodium hydride are common bases used in mesylation and cyclization steps, respectively.

  • Temperature Control: Many steps require low temperatures (e.g., 0 °C for sodium hydride reactions) to control reactivity and avoid side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can lead to various functionalized derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during chemical reactions, which is crucial for the development of complex drug molecules. This protection allows for selective reactions without interfering with other functional groups present in the molecule .

Case Study: Anticancer Agents

Research has indicated that derivatives of pyrazolo compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazolo structure can enhance binding affinity to specific cancer targets, potentially leading to new therapeutic agents .

Organic Synthesis

The compound is utilized in multi-step organic synthesis processes. Its ability to undergo various transformations while maintaining stability makes it a valuable building block for synthesizing more complex molecules .

Example Reactions:

  • Nucleophilic Substitution : The carboxylic acid group can be converted into various derivatives that are useful in further synthetic pathways.
  • Coupling Reactions : The compound can participate in coupling reactions to form larger macromolecules or polymeric structures.

Material Science

In material science, derivatives of this compound are explored for their potential use in creating novel materials with specific properties. The unique pyrazolo structure may impart interesting electronic or optical characteristics suitable for applications in sensors or electronic devices .

Mécanisme D'action

The mechanism of action of 5-(tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose reactive sites on the molecule, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Compound A : 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
  • Structure : Lacks the Boc group at position 5 but includes a methyl group at position 6 and a carboxylic acid at position 2.
  • Molecular Weight : 217.66 g/mol (C₈H₁₂ClN₃O₂) .
  • Key Differences : The absence of the Boc group reduces steric bulk and alters solubility. The hydrochloride salt improves aqueous solubility compared to the free acid form.
Compound B : 5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
  • Structure : Contains an additional nitrogen in the diazepine ring, expanding the seven-membered ring system.
  • Molecular Weight : 281.31 g/mol (C₁₃H₁₉N₃O₄) .
  • Key Differences : The expanded ring may influence conformational flexibility and binding affinity to biological targets.
Compound C : Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
  • Structure : Features a 4-oxo group and a 4-fluorobenzyl substituent, with a methyl ester instead of a carboxylic acid.
  • Molecular Weight : 303.29 g/mol (C₁₅H₁₄FN₃O₃) .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~280–300 g/mol (est.) 217.66 g/mol 281.31 g/mol 303.29 g/mol
Solubility Low (Boc hydrophobicity) Moderate (HCl salt) Low (diazepine ring) Low (fluorobenzyl group)
logP ~1.5–2.0 (est.) ~0.8–1.2 ~2.0–2.5 ~2.5–3.0

Key Structural-Activity Relationships (SAR)

Boc Group : Enhances metabolic stability and facilitates selective deprotection for downstream functionalization .

Carboxylic Acid vs. Ester : The free acid (target compound) enables conjugation, while esters (e.g., Compound C) improve membrane permeability .

Activité Biologique

5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 1955548-24-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological potential.

The molecular formula of the compound is C13H19N3O4C_{13}H_{19}N_{3}O_{4} with a molecular weight of 281.31 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core structure which is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC13H19N3O4C_{13}H_{19}N_{3}O_{4}
Molecular Weight281.31 g/mol
Density1.33 g/cm³ (predicted)
Boiling Point468 °C (predicted)
pKa4.08 (predicted)

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . Although specific data on this compound's antimicrobial activity is limited, its structural similarity suggests potential efficacy.

Anti-Cancer Activity

Research into pyrazolo compounds has revealed their potential in cancer therapy. For example, certain derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds with similar structures have demonstrated IC50 values ranging from 0.36 μM to 1.8 μM against CDK2 and CDK9 . Given the structural characteristics of this compound, it could potentially exhibit similar inhibitory effects.

Inhibition of Kinases

The inhibition of kinases is a prominent mechanism through which many pyrazolo derivatives exert their biological effects. For instance, some compounds in the pyrazolo family have shown inhibition against VEGFR-2 kinase with an IC50 value of 1.46 μM . This suggests that 5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazino[1,5-a]pyrazine-2-carboxylic acid could also possess kinase inhibitory properties.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo derivatives:

  • Anti-Tubercular Activity : A study synthesized various substituted pyrazolo compounds and evaluated their activity against Mycobacterium tuberculosis. The most active compounds showed promising results with IC50 values ranging from 1.35 to 2.18 μM .
  • Cancer Therapeutics : A series of pyrazolo derivatives were designed for their ability to inhibit CDKs involved in cancer progression. These compounds exhibited significant antiproliferative activity across various cancer cell lines .
  • Kinase Inhibition : Research has highlighted the role of pyrazolo compounds in inhibiting kinases associated with tumor growth and angiogenesis. The structural features of these compounds allow for effective binding to kinase targets .

Q & A

Q. What are the key synthetic pathways for preparing 5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid?

Methodology :

  • Step 1 : Start with tert-butyl-protected intermediates (e.g., tert-butyl carbamate derivatives) and perform cyclocondensation using reagents like DMF-DMA or malononitrile under reflux conditions .
  • Step 2 : Introduce the pyrazine core via Pd-catalyzed coupling or formic acid-mediated cyclization (40°C, 20 h) .
  • Step 3 : Deprotect the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with saturated NaHCO₃ and purification via recrystallization (DCM/hexane) .
  • Yield Optimization : Adjust reaction time (2–20 h) and stoichiometry (e.g., 1:1.2 molar ratio of substrate to TFA) to minimize side reactions .

Q. How is the structural integrity of this compound validated?

Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the Boc group (δ 1.4 ppm for tert-butyl protons) and pyrazine aromaticity (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., [M+H]⁺ = 281.3 g/mol) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns .

Q. Common Pitfalls :

  • Overlapping signals in NMR due to conformational flexibility of the pyrazine ring. Use 2D NMR (COSY, HSQC) for resolution .

Q. What purification strategies are effective for isolating this compound?

Methodology :

  • Flash Chromatography : Use silica gel with gradient elution (MeOH/DCM 0–5%) to separate Boc-protected intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to achieve >95% purity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Q. How should this compound be stored to ensure stability?

Methodology :

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the Boc group .
  • Stability Tests : Monitor decomposition via TLC or HPLC over 6 months; <5% degradation under optimal conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Boc deprotection or pyrazine ring functionalization .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. MeOH) on reaction kinetics using GROMACS .

Case Study :
DFT studies show that electron-withdrawing groups on the pyrazine ring increase electrophilicity at the carboxylic acid position, favoring amide coupling .

Q. What strategies resolve contradictions in reported synthetic yields?

Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, TFA concentration (10–20% v/v) significantly impacts Boc deprotection efficiency .
  • Mechanistic Probes : Isotope labeling (18O^{18}O-H₂O) to track hydrolysis pathways during deprotection .

Q. Example Data :

TFA ConcentrationReaction Time (h)Yield
10% v/v275%
20% v/v294%
30% v/v289%

Q. How is the structure-activity relationship (SAR) of this compound analyzed for biological targets?

Methodology :

  • Analog Synthesis : Replace the methyl group with ethyl/cyclopropyl moieties and test binding affinity via SPR or ITC .
  • Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical H-bond donors (e.g., pyrazine N-atoms) .

Key Finding :
Methyl substitution at position 6 enhances metabolic stability by reducing CYP3A4-mediated oxidation .

Q. What safety protocols are essential for handling this compound?

Methodology :

  • Risk Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity (H300: fatal if swallowed) .
  • Waste Disposal : Quench reaction mixtures with NaHCO₃ before incineration to neutralize TFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.